molecular formula C17H15BrClN3O4S B14813757 2-(2-bromo-4-ethylphenoxy)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]acetamide

2-(2-bromo-4-ethylphenoxy)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]acetamide

Cat. No.: B14813757
M. Wt: 472.7 g/mol
InChI Key: JVSNXJPFICPKCQ-UHFFFAOYSA-N
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Description

2-(2-bromo-4-ethylphenoxy)-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of bromine, chlorine, and nitro functional groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Ethylation: The addition of an ethyl group to the phenoxy ring.

    Chlorination: The addition of a chlorine atom to the phenyl ring.

    Amidation: The formation of the amide bond between the phenoxy and phenyl rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and solvents can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-ethylphenoxy)-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻).

Major Products

    Oxidation: Formation of phenoxy and phenyl oxides.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of new compounds with substituted functional groups.

Scientific Research Applications

2-(2-bromo-4-ethylphenoxy)-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-methylphenoxy)-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}acetamide
  • 2-(2-bromo-4-ethylphenoxy)-N-{[(4-chloro-3-aminophenyl)amino]carbonothioyl}acetamide
  • 2-(2-bromo-4-ethylphenoxy)-N-{[(4-chloro-3-nitrophenyl)amino]carbonyl}acetamide

Uniqueness

The uniqueness of 2-(2-bromo-4-ethylphenoxy)-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H15BrClN3O4S

Molecular Weight

472.7 g/mol

IUPAC Name

2-(2-bromo-4-ethylphenoxy)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]acetamide

InChI

InChI=1S/C17H15BrClN3O4S/c1-2-10-3-6-15(12(18)7-10)26-9-16(23)21-17(27)20-11-4-5-13(19)14(8-11)22(24)25/h3-8H,2,9H2,1H3,(H2,20,21,23,27)

InChI Key

JVSNXJPFICPKCQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)NC(=S)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br

Origin of Product

United States

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